5-Chloro-1-methyl-3-((5-phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one
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Overview
Description
5-Chloro-1-methyl-3-((5-phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a 1,3,4-oxadiazole moiety, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-((5-phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Oxadiazole Moiety: The 1,3,4-oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Coupling and Chlorination: The final step involves coupling the indole core with the oxadiazole moiety, followed by chlorination to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-3-((5-phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the oxadiazole ring, converting it to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted indole and oxadiazole derivatives.
Scientific Research Applications
5-Chloro-1-methyl-3-((5-phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-3-((5-phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Chloro-1-methyl-3-((5-phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one is unique due to its combination of an indole core with an oxadiazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H11ClN4O2 |
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Molecular Weight |
338.7 g/mol |
IUPAC Name |
(3Z)-5-chloro-1-methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]indol-2-one |
InChI |
InChI=1S/C17H11ClN4O2/c1-22-13-8-7-11(18)9-12(13)14(16(22)23)19-17-21-20-15(24-17)10-5-3-2-4-6-10/h2-9H,1H3/b19-14- |
InChI Key |
ONYZKFYEFZORCS-RGEXLXHISA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Cl)/C(=N/C3=NN=C(O3)C4=CC=CC=C4)/C1=O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC3=NN=C(O3)C4=CC=CC=C4)C1=O |
Origin of Product |
United States |
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